molecular formula C13H11N5O3 B279943 N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide

N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide

Cat. No.: B279943
M. Wt: 285.26 g/mol
InChI Key: LAUVUCCLBJVMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide typically involves the reaction of 3-methoxy-5-(1H-tetraazol-1-yl)aniline with 2-furoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide is unique due to its combination of a methoxy group, a tetraazolyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H11N5O3/c1-20-11-6-9(15-13(19)12-3-2-4-21-12)5-10(7-11)18-8-14-16-17-18/h2-8H,1H3,(H,15,19)

InChI Key

LAUVUCCLBJVMAI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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